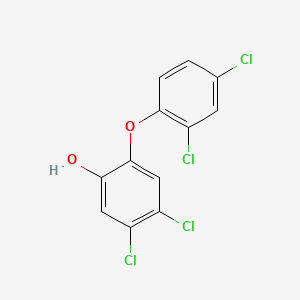

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNUFYGRHZLQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187465 | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-44-7 | |

| Record name | 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Mechanistic Insights of 4 Cl Tcs

Formation as a Chlorinated Triclosan (B1682465) Derivative (CTD)

The principal pathway for the formation of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is through the chlorination of its parent compound, triclosan. This process is of particular significance in engineered water systems where triclosan-containing consumer products are discharged and come into contact with chlorine-based disinfectants.

Electrophilic Substitution Reactions of Triclosan with Active Chlorine Species

The formation of 4-Cl-TCS from triclosan in the presence of active chlorine species, such as hypochlorous acid (HOCl), is characterized as a bimolecular electrophilic substitution reaction. In this reaction, the electron-rich phenolic ring of the triclosan molecule is susceptible to attack by electrophilic chlorine. The chlorine atom substitutes a hydrogen atom on the phenolic ring, leading to the formation of chlorinated triclosan derivatives, including 4-Cl-TCS.

The reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry. The presence of the hydroxyl (-OH) group on the phenolic ring of triclosan activates the ring towards electrophilic attack, directing the substitution to specific positions.

Kinetic Studies of 4-Cl-TCS Formation under Water Treatment Conditions

Kinetic studies have demonstrated that the reaction between triclosan and free available chlorine (a combination of hypochlorous acid and hypochlorite (B82951) ion) follows second-order kinetics, being first-order with respect to both triclosan and free chlorine. nih.gov This implies that the rate of formation of chlorinated derivatives like 4-Cl-TCS is directly proportional to the concentrations of both triclosan and the active chlorine species present in the water.

Under typical drinking water treatment conditions, the reaction is observed to be rapid. nih.gov The reaction stoichiometry has been determined to be 1:1, meaning one mole of triclosan reacts with one mole of free chlorine. nih.gov Interestingly, temperature has not been found to be a significant factor in the reaction kinetics within the range of 8 to 25 °C. nih.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order (Overall) | Second-order | Drinking water treatment conditions | nih.gov |

| Reaction Order (with respect to Triclosan) | First-order | - | nih.gov |

| Reaction Order (with respect to Free Chlorine) | First-order | - | nih.gov |

| Second-order rate constant (kArO--HOCl) | 5.40 (± 1.82) x 10³ M⁻¹s⁻¹ | Reaction between ionized triclosan and hypochlorous acid | stackexchange.com |

| Temperature Dependency (8-25 °C) | Not significant | - | nih.gov |

Influence of pH on Reaction Kinetics and Speciation in 4-Cl-TCS Formation

The pH of the aqueous environment plays a critical role in the kinetics of 4-Cl-TCS formation due to its influence on the chemical forms (speciation) of both triclosan and active chlorine. Triclosan, with a pKa of approximately 7.9, exists as a neutral phenol (B47542) at lower pH and as a more reactive phenolate (B1203915) anion at higher pH. nih.gov Similarly, free chlorine exists predominantly as the more reactive hypochlorous acid (HOCl) at pH values below its pKa of 7.5, and as the less reactive hypochlorite ion (OCl-) at higher pH values. nih.gov

Alternative and Secondary Formation Pathways of 4-Cl-TCS

While the direct chlorination of triclosan is the primary route, other potential pathways for the formation of 4-Cl-TCS have been considered.

Oxidative Degradation of 2,4-Dichlorophenol (B122985) Leading to 4-Cl-TCS

Scientific literature does not provide direct evidence for the formation of this compound through the oxidative degradation of 2,4-Dichlorophenol. Instead, 2,4-Dichlorophenol is consistently identified as a degradation product of triclosan, resulting from the cleavage of the ether bond in the triclosan molecule. nih.govstackexchange.com This cleavage can occur during chlorination and other oxidative processes. While 2,4-Dichlorophenol itself can undergo further oxidation to various smaller organic compounds, its role as a direct precursor to the more complex 4-Cl-TCS molecule has not been established.

Chlorination of Triclosan Under Nitrified/Denitrified Wastewater Conditions

Wastewater treatment plants that employ nitrification and denitrification processes can still contain residual triclosan in their effluents. When these effluents are subsequently disinfected with chlorine, the formation of chlorinated triclosan derivatives, including 4-Cl-TCS, can occur. Studies have shown that in treatment plants using chlorine disinfection, triclosan concentrations decrease while chlorinated triclosan derivatives are formed in the final effluent. nih.gov

In the context of nitrified wastewater, the presence of ammonia (B1221849) can lead to the formation of chloramines. While the direct reaction of triclosan with monochloramine is relatively slow, reactions with monochloramine autodecomposition intermediates, such as hypochlorous acid, can contribute to the formation of chlorinated byproducts. stackexchange.com Therefore, even in wastewater where free chlorine may be partially converted to chloramines, the potential for 4-Cl-TCS formation from residual triclosan persists during the disinfection stage.

| Sample Type | Triclosan Concentration (ng L⁻¹) | CTD Concentration (ng L⁻¹) | Reference |

|---|---|---|---|

| Influent | 453 - 4530 | 2 - 98 | nih.gov |

| Pre-disinfection Effluent | 36 - 212 | <1 | nih.gov |

| Final Effluent (Post-chlorination) | - (decreased) | up to 22 | nih.gov |

Environmental Occurrence and Spatial Distribution of 4 Cl Tcs

Detection in Engineered Aquatic Systems

Engineered aquatic systems, such as wastewater treatment plants (WWTPs), are primary conduits for the entry of 4-Cl-TCS into the environment. The chemical reactions occurring within these facilities can lead to the formation of this compound from its parent, triclosan (B1682465).

The detection of 4-Cl-TCS in the effluents of WWTPs is an indicator of its formation during treatment processes. However, studies monitoring the concentrations of higher chlorinated derivatives of triclosan have often found them to be at very low levels. For instance, in one study, 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol was reported to be below the level of quantitation in all final effluent samples, with the exception of a single sampling event for which specific concentration data was not provided. This suggests that while its formation is possible, the concentrations released into receiving waters may be low or intermittent. The efficient removal of the parent compound, triclosan, through processes like activated sludge treatment, which can be approximately 96%, likely contributes to the low effluent concentrations of its chlorinated derivatives pops.int.

| Location/Study | Matrix | Concentration Range | Notes |

| Various WWTPs | Final Effluent | Generally below quantitation limit | Detected in one sampling event without specified concentration. |

Presence in Natural Aquatic Environments

Following its potential release from WWTPs, 4-Cl-TCS can be found in natural aquatic environments, where it may persist and accumulate.

The presence of 4-Cl-TCS in surface waters is a direct consequence of the discharge of treated wastewater. While extensive monitoring data for 4-Cl-TCS in the water column of rivers and lakes are limited, its detection in sediments suggests its partitioning from the water to the solid phase. The compound's lipophilic nature would facilitate its adsorption to particulate matter, which then settles in calmer aquatic environments like lakes.

The analysis of dated sediment cores from lakes is a well-established method for reconstructing the historical deposition of persistent pollutants pops.intnih.govwa.govwa.govnih.gov. These sedimentary archives can provide valuable insights into the timeline of contamination, often correlating with the production and use of specific chemicals. While this technique has been successfully applied to trace the history of compounds like polychlorinated biphenyls (PCBs) and chlorinated paraffins, there is a notable lack of published research specifically detailing the historical accumulation of this compound in lacustrine sediment cores pops.intnih.gov. The detection of 4-Cl-TCS in surface sediments of water bodies like Taihu Lake indicates its accumulation, but a historical reconstruction of its deposition over time is not available in the current scientific literature mdpi.com.

Co-occurrence and Relative Abundance with Triclosan and Other Chlorinated Triclosan Derivatives

4-Cl-TCS is rarely, if ever, found in isolation. Its environmental presence is intrinsically linked to its parent compound, triclosan, and other related chlorinated derivatives.

The co-occurrence of triclosan and its chlorinated byproducts is a well-documented phenomenon, stemming from their common origin and shared fate pathways in aquatic systems nih.gov. During chlorine disinfection in wastewater treatment, triclosan can be transformed into a suite of chlorinated derivatives. Besides this compound (a tetrachlorinated derivative), other compounds such as 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol and 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol (a pentachlorinated derivative) can also be formed pops.int.

| Compound | Common Occurrence |

| Triclosan (TCS) | Parent compound, widely detected in various aquatic environments. |

| This compound (4-Cl-TCS) | Co-occurs with triclosan, formed during chlorine disinfection of wastewater. |

| 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol | Another tetrachlorinated derivative of triclosan. |

| 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol | A pentachlorinated derivative of triclosan. |

Environmental Transformation and Degradation Pathways of 4 Cl Tcs

Photochemical Transformation of 4-Cl-TCS

The absorption of solar radiation can initiate a series of chemical reactions, leading to the transformation of the 4-Cl-TCS molecule into various photoproducts. This process, known as photolysis or photodegradation, is a primary mechanism for the compound's removal from sunlit surface waters. The efficiency and pathways of this transformation are dictated by the compound's chemical structure, its speciation, and the properties of the surrounding environment.

Direct Photolysis Mechanisms of 4-Cl-TCS in Aqueous Solutions

Direct photolysis occurs when the 4-Cl-TCS molecule itself absorbs photons, leading to an electronically excited state. From this excited state, the molecule can undergo several reactions. Two primary mechanisms are prevalent for compounds with a diphenyl ether structure. nih.gov

The first and most significant pathway is an intramolecular photocyclization. In this reaction, the excited molecule undergoes a ring-closure reaction. This process involves the formation of a new bond between the two aromatic rings and the expulsion of a chlorine atom, resulting in the formation of a trichlorinated dibenzo-p-dioxin. sludgenews.org

A second competing pathway is the cleavage of the ether bond that links the two phenyl rings. researchgate.net This homolytic scission results in the formation of two separate phenolic compounds: 2,4-dichlorophenol (B122985) and a dichlorinated catechol derivative. researchgate.net Subsequent reactions of these intermediates can lead to further degradation.

Quantification of Photolysis Rates and Quantum Yields for 4-Cl-TCS

The rate of photolysis is a critical parameter for assessing the environmental persistence of 4-Cl-TCS. This rate is often quantified by a pseudo-first-order rate constant (k) and the compound's half-life (t½). These values are directly related to the photoreaction quantum yield (Φ), which measures the efficiency of the photochemical process (the ratio of molecules transformed to photons absorbed). nih.gov

For chlorinated triclosan (B1682465) derivatives, quantum yields have been found to decrease with increasing chlorination. ethz.ch While the quantum yield for the parent triclosan anion can be as high as 0.41, higher chlorinated derivatives exhibit values in the range of 0.05 to 0.29. ethz.chacs.org The specific quantum yield for 4-Cl-TCS is influenced by factors such as pH and the surrounding medium. For instance, the quantum yield for triclosan photodegradation on a kaolinite (B1170537) clay surface was found to be significantly higher than in aqueous solution, indicating that adsorption to suspended particles can accelerate photochemical transformation. nih.gov

Table 1: Photodegradation Parameters for Triclosan and its Derivatives

Influence of Environmental Speciation on 4-Cl-TCS Photodegradation Kinetics

As a phenol (B47542) derivative, 4-Cl-TCS is a weak acid that can exist in two forms in the environment: a neutral, protonated form (Ar-OH) and an anionic, deprotonated phenolate (B1203915) form (Ar-O⁻). The balance between these two species is governed by the acidity constant (pKa) of the compound and the pH of the water. nih.govgcu.ac.uk

This speciation has a profound effect on photodegradation kinetics. scielo.br The anionic phenolate form absorbs sunlight at longer wavelengths and with greater intensity compared to the neutral form. ual.es Furthermore, the phenolate is significantly more photoreactive, exhibiting a much higher quantum yield. scielo.br Consequently, the direct photolysis of 4-Cl-TCS is substantially faster in alkaline waters (where pH > pKa) than in acidic or neutral waters. scielo.brresearchgate.net Increasing the number of electron-withdrawing chlorine substituents on the phenolic ring generally increases the compound's acidity (lowers the pKa), which can make the more reactive anionic form predominant at lower pH values compared to less chlorinated analogues. ethz.chresearchgate.net

Formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) as Photoproducts

A significant environmental concern regarding the photolysis of 4-Cl-TCS and related compounds is the formation of polychlorinated dibenzo-p-dioxins (PCDDs). wikipedia.org These are highly stable and toxic compounds that can bioaccumulate in food chains. The formation occurs via the intramolecular photocyclization mechanism described previously. sludgenews.orgnih.gov

The phototransformation of 4-Cl-TCS has been shown to produce specific trichlorodibenzo-p-dioxin (TriCDD) congeners. sludgenews.org Research has identified 2,3,7-trichlorodibenzo-p-dioxin (B1595472) (2,3,7-TriCDD) as a photoproduct of 4-Cl-TCS under solar irradiation. sludgenews.org The presence of 2,3,7-TriCDD in sediment cores has been linked to the historical use of triclosan and its subsequent environmental chlorination and phototransformation, indicating a distinct source from typical combustion-related dioxins. sludgenews.org The formation of dioxins with chlorine atoms in the 2, 3, 7, and 8 positions is of particular toxicological concern. wikipedia.org

The efficiency of the conversion of 4-Cl-TCS to its dioxin photoproduct is measured as a molar yield. For the parent compound triclosan, studies have reported that the yield of its corresponding dioxin (2,8-dichlorodibenzo-p-dioxin) can range from 1% to 12% under various aqueous conditions. researchgate.net The yield of dioxin formation is influenced by factors including pH, the presence of dissolved organic matter, and irradiation conditions. ual.esnih.gov Higher yields are often associated with the photolysis of the more reactive phenolate anion. nih.gov Studies involving the chlorination of triclosan followed by UV irradiation have also confirmed the formation of various tri- and tetrachlorinated dioxins. nih.gov

Table 2: Dioxin Formation from Photolysis of Triclosan and Derivatives

Oxidative Degradation Pathways of 4-Cl-TCS

Oxidative processes are a primary mechanism for the degradation of phenolic compounds in aquatic environments, particularly during water treatment.

Potassium permanganate (B83412) (KMnO4) is a strong oxidant used in water treatment that can effectively degrade triclosan and, by extension, its chlorinated derivatives. nih.gov Studies on triclosan show that its degradation by permanganate is highly dependent on factors such as pH, oxidant dose, and temperature. nih.gov The optimal conditions for the complete degradation of a 20 mg/L triclosan solution were identified as a pH of 8.0 and a TCS to KMnO4 molar ratio of 1:2.5 at 25°C. nih.gov

The degradation process involves two primary reaction pathways: the cleavage of the ether bond (–C-O–) and the opening of the less chlorinated benzene (B151609) ring. nih.gov This results in the formation of several intermediate products, including various phenol derivatives, benzoquinone, organic acids, and aldehydes. nih.gov Given the structural similarities, a comparable oxidative degradation pathway is anticipated for 4-Cl-TCS, leading to the breakdown of the molecule into smaller, potentially less harmful compounds.

| Parameter | Optimal Condition for TCS Degradation | Reference |

| pH | 8.0 | nih.gov |

| [TCS]₀:[KMnO₄]₀ Molar Ratio | 1:2.5 | nih.gov |

| Temperature | 25 °C | nih.gov |

| Identified Products | Phenol derivatives, benzoquinone, organic acid, aldehyde | nih.gov |

This interactive table summarizes the optimal conditions for triclosan (TCS) degradation by potassium permanganate, which provides a model for the expected degradation of 4-Cl-TCS.

Manganese oxides, which are common minerals in soils and sediments, play a significant role in the abiotic transformation of organic pollutants. oup.comacs.org These naturally occurring oxidants can facilitate the degradation of compounds like triclosan. acs.orgnih.gov The oxidation of triclosan by manganese oxides such as δ-MnO2 is rapid and occurs at the phenol moiety of the molecule. acs.orgresearchgate.net

The reaction mechanism involves the formation of a surface complex between the compound and the manganese oxide, followed by the oxidation of the molecule to a phenoxy radical. acs.orgnih.gov These radicals can then undergo coupling reactions or further oxidation, leading to the formation of various products, primarily dimers and p-(hydro)quinone products. acs.orgnih.govresearchgate.net A minor but significant pathway is the cleavage of the ether linkage, which produces 2,4-dichlorophenol. acs.orgnih.govresearchgate.net The rate of this transformation is influenced by pH, with higher rates observed at lower pH levels. acs.orgnih.gov It is expected that 4-Cl-TCS would undergo a similar transformation process in environments rich in manganese oxides.

| Reactant | Key Products | Influencing Factors | Reference |

| Triclosan + Manganese Oxide | Coupling products, p-(hydro)quinones, 2,4-dichlorophenol (trace) | pH (reaction rate increases as pH decreases) | acs.orgnih.govresearchgate.net |

This interactive table outlines the products and influencing factors of triclosan transformation by manganese oxides, a pathway relevant to 4-Cl-TCS.

Biotransformation Potential of 4-Cl-TCS

Microbial activity is a crucial factor in the environmental degradation of many organic contaminants. The potential for biotransformation of 4-Cl-TCS can be evaluated by examining the fate of triclosan and other chlorinated phenols in various environmental compartments.

The biodegradation of triclosan and related compounds is predominantly an aerobic process. mdpi.com Various bacterial strains, often isolated from activated sludge in wastewater treatment plants, have demonstrated the ability to degrade triclosan. mdpi.comfrontiersin.org The degradation pathways often involve hydroxylation of the aromatic rings followed by ether bond cleavage, leading to metabolites such as 2,4-dichlorophenol and catechol, which can be further broken down. mdpi.comfrontiersin.org

Under anaerobic conditions, the degradation of chlorinated phenols is generally much slower and less efficient. nih.govpublications.gc.ca Studies on various dichlorophenols have shown that their persistence in anaerobic environments, such as sediments, is significantly higher. publications.gc.caoregonstate.edu Therefore, it is likely that 4-Cl-TCS would exhibit greater persistence in anoxic or anaerobic compartments like deep sediments compared to aerobic environments such as surface water or aerated soils.

Structural Transformation Pathways

A recurring and critical step in the degradation of triclosan, and consequently 4-Cl-TCS, is the cleavage of the ether bond that links its two aromatic rings. researchgate.net This structural transformation has been identified in various degradation processes, including oxidative degradation by permanganate and manganese oxides, as well as during biodegradation. nih.govacs.orgmdpi.com

The cleavage of this ether linkage typically results in the formation of 2,4-dichlorophenol and a corresponding chlorinated catechol derivative. mdpi.comresearchgate.net For instance, the oxidation of triclosan by chlorine dioxide also leads to the accumulation of 2,4-dichlorophenol through the breaking of the ether bond. nih.gov This pathway represents a fundamental vulnerability in the molecular structure of 4-Cl-TCS, leading to its breakdown into simpler phenolic compounds that can subsequently undergo further degradation.

Reductive Dechlorination Products and Ring Cleavage Pathways of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol (4-Cl-TCS)

The environmental fate of this compound, a chlorinated derivative of triclosan (TCS), is of significant interest due to the widespread use and subsequent environmental release of its parent compound. Under anaerobic conditions, such as those found in sediments and wastewater sludge, reductive dechlorination and ring cleavage are critical transformation pathways that determine the persistence and potential toxicity of this compound. While specific studies exclusively detailing the degradation of this compound are limited, its transformation pathways can be inferred from research on the anaerobic degradation of the structurally similar parent compound, triclosan, and other chlorinated phenoxy phenols.

Reductive dechlorination is a key initial step in the anaerobic breakdown of chlorinated aromatic compounds. In this process, chlorine atoms on the aromatic rings are sequentially replaced by hydrogen atoms, a reaction often mediated by organohalide-respiring bacteria. For chlorinated triclosan derivatives, this process can lead to the formation of less chlorinated congeners. For instance, the anaerobic degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) involves the transformation to 2,4-dichlorophenol (2,4-DCP), which is then further dechlorinated to 4-chlorophenol (B41353) (4-CP) and subsequently to phenol. nih.govnih.gov This suggests that this compound would likely undergo a stepwise removal of its chlorine atoms.

Another significant degradation pathway for compounds containing an ether linkage is the cleavage of this bond. This can result in the formation of constituent phenolic compounds. In the case of triclosan, cleavage of the ether bond can produce 2,4-dichlorophenol. nih.gov Similarly, the degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) under anaerobic conditions has been shown to yield 2,4,5-trichlorophenol (B144370) through ether linkage cleavage, which is then subject to further reductive dechlorination to products like 3,4-dichlorophenol (B42033) and 4-chlorophenol. fao.org Therefore, it is anticipated that this compound could undergo ether bond cleavage to form 2,4-dichlorophenol and 4,5-dichlorophenol.

Following initial dechlorination and ether bond cleavage, the resulting simpler phenolic intermediates are susceptible to ring cleavage. Under anaerobic conditions, phenol can be converted to non-aromatic compounds, eventually leading to mineralization to methane (B114726) and carbon dioxide. nih.gov The degradation of 2,4,5-T, for example, proceeds through the formation of phenol, which is then further metabolized. researchgate.net

The table below summarizes the potential reductive dechlorination and ring cleavage products of this compound based on the degradation pathways of analogous compounds.

| Transformation Pathway | Potential Intermediate Products | Subsequent Transformation |

|---|---|---|

| Reductive Dechlorination | Monochloro-, dichloro-, and trichloro- derivatives of 2-(phenoxy)phenol | Further dechlorination, ether bond cleavage, and ring cleavage |

| Ether Bond Cleavage | 2,4-Dichlorophenol and 4,5-Dichlorophenol | Reductive dechlorination and ring cleavage of the resulting phenols |

| Ring Cleavage | Non-aromatic compounds (e.g., carboxylic acids) | Mineralization to methane and carbon dioxide |

Analytical Methodologies for the Environmental Analysis of 4 Cl Tcs

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract 4-Cl-TCS from the sample matrix, eliminate interfering substances, and concentrate the analyte to levels suitable for instrumental detection.

Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and purification of analytes like 4-Cl-TCS from both aqueous and solid environmental samples. researchgate.netnih.gov This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For aqueous samples, hydrophilic-lipophilic-balanced (HLB) and reversed-phase C18 sorbents are commonly employed due to their effectiveness in retaining a broad range of organic compounds. researchgate.netmdpi.com

The typical SPE procedure involves several steps:

Cartridge Conditioning: The SPE cartridge is first conditioned, typically with methanol (B129727) followed by purified water, to activate the sorbent material. waters.com

Sample Loading: The aqueous sample, often acidified to a pH of around 3 to ensure the analyte is in its neutral form, is passed through the cartridge. mdpi.com

Washing: The cartridge is washed with a solution, such as a water/methanol mixture, to remove co-extracted interfering compounds. mdpi.com

Elution: The retained 4-Cl-TCS is eluted from the sorbent using a small volume of an organic solvent like methanol, dichloromethane, or ethyl acetate (B1210297). researchgate.net

For solid matrices such as soil, sediment, or sludge, a preliminary extraction step using techniques like soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) is necessary to transfer the analyte into a liquid solvent before SPE cleanup. nih.govresearchgate.netnih.gov

| Parameter | Description | Common Examples |

|---|---|---|

| Sorbent Type | The solid material in the cartridge that retains the analyte. | Oasis HLB, Reversed-Phase C18 |

| Sample pH | Adjusted to optimize the retention of the analyte. | pH 3 is often optimal for acidic compounds. mdpi.com |

| Conditioning Solvents | Used to activate the sorbent before sample loading. | Methanol, Purified Water |

| Elution Solvents | Used to recover the analyte from the sorbent. | Methanol, Dichloromethane, Ethyl Acetate |

For analysis by Gas Chromatography (GC), polar functional groups, such as the phenolic hydroxyl group in 4-Cl-TCS, can cause poor chromatographic peak shape and low sensitivity. Derivatization is a chemical modification process used to convert these polar groups into less polar, more volatile derivatives, making them more amenable to GC analysis. weber.hu

Common derivatization strategies for phenolic compounds include:

Silylation: This involves reacting the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. researchgate.netsci-hub.se This can be performed efficiently in the GC injection port ("on-line derivatization"), which simplifies the process and reduces sample handling. sci-hub.senih.gov

Acylation/Acetylation: This method uses reagents like acetic anhydride (B1165640) to convert the hydroxyl group into an acetate ester. nih.gov This technique can be performed "in-situ" during the extraction process, improving both extraction efficiency and chromatographic performance. nih.gov

| Technique | Reagent Example | Purpose |

|---|---|---|

| Silylation | MTBSTFA (forms TBDMS derivative) | Increases volatility and thermal stability for GC analysis. sci-hub.se |

| Acylation | Acetic Anhydride | Forms a less polar acetate ester, improving peak shape. nih.gov |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Increases volatility and enhances sensitivity for electron capture detection. nih.gov |

Chromatographic and Spectrometric Quantification Methods

Following sample preparation, instrumental analysis is performed to separate 4-Cl-TCS from any remaining matrix components and to identify and quantify it. Mass spectrometry coupled with chromatography is the gold standard for this purpose.

GC-MS is a robust and widely used technique for the analysis of derivatized 4-Cl-TCS. researchgate.netnih.gov In this method, the volatile derivative is injected into the GC, where it is separated from other compounds on a capillary column (e.g., a DB-5MS). sci-hub.se The separated compounds then enter the mass spectrometer, which ionizes them (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio.

For quantification, GC-MS is often operated in the selected ion monitoring (SIM) mode. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly increases sensitivity and reduces the impact of matrix interference compared to full-scan mode. nih.govresearchgate.net

For applications requiring the highest degree of selectivity and sensitivity, particularly in ultra-trace analysis of complex samples, HRGC-HRMS is employed. nih.gov This technique combines the excellent separation power of high-resolution gas chromatography with the precise mass measurement capabilities of a high-resolution mass spectrometer. HRGC-HRMS can measure the mass of an ion with very high accuracy, allowing for the unambiguous determination of the elemental composition of the analyte. This capability is crucial for distinguishing target compounds like chlorinated triclosan (B1682465) derivatives from the multitude of background interferences present in environmental extracts. nih.govresearchgate.net

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative for analyzing 4-Cl-TCS, offering the significant advantage of not requiring a derivatization step. nih.gov This is particularly beneficial for complex solid matrices like sewage sludge and sediment. nih.gov

In LC-MS/MS, the sample extract is injected into a liquid chromatograph, and the analyte is separated, typically on a C18 reversed-phase column. The eluent from the LC column is then introduced into an ion source, usually an electrospray ionization (ESI) source operating in negative ion mode for phenolic compounds. The analyte is ionized, and the precursor ion is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for analyzing trace levels of contaminants in challenging matrices. nih.govresearchgate.net

| Technique | Key Features | Primary Application |

|---|---|---|

| GC-MS | Requires derivatization; often uses Selected Ion Monitoring (SIM) for sensitivity. nih.gov | Routine monitoring in water and treated samples. |

| HRGC-HRMS | High mass accuracy and resolution; provides exceptional selectivity. nih.gov | Ultra-trace analysis and confirmation in complex matrices. |

| LC-MS/MS | No derivatization needed; uses Multiple Reaction Monitoring (MRM). nih.gov | Direct analysis of aqueous and complex solid samples (sludge, sediment). nih.gov |

Ecological Implications and Environmental Risk Assessment Frameworks for 4 Cl Tcs and Its Transformation Products

Environmental Persistence and Bioavailability Considerations for 4-Cl-TCS

The environmental persistence of a compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. The aromatic nature and high chlorine content of triclosan (B1682465) and its derivatives make them generally resistant to degradation. nih.gov While TCS itself is known to be persistent in the environment, particularly in anaerobic soil and sediment, its chlorinated derivatives, such as 4-Cl-TCS, raise further concerns. nih.govnih.gov

The persistence of these compounds is influenced by factors such as sunlight exposure, microbial activity, and the characteristics of the environmental matrix. For instance, TCS has a reported half-life of approximately 11 days in surface water and 18 days in aerobic soil, but it persists much longer under anaerobic conditions. nih.gov Transformation into chlorinated derivatives like 4-Cl-TCS is a critical step in its environmental fate, as these new compounds have their own distinct persistence and bioavailability profiles.

Bioavailability, the fraction of a chemical that is available for uptake by organisms, is another key consideration. The high octanol-water partition coefficient (log Kow) of TCS (4.76) suggests a strong tendency to sorb to organic matter in soil and sediment, which can reduce its immediate bioavailability to aquatic organisms but also create a long-term reservoir of the contaminant. mdpi.comnih.gov Chlorinated derivatives like 4-Cl-TCS are also lipophilic, indicating a potential for bioaccumulation in the fatty tissues of organisms. This bioaccumulation can lead to the transfer and magnification of the compound through the food web. While specific bioavailability data for 4-Cl-TCS is limited, its structural similarity to TCS suggests it would also partition into sediment and biota.

| Environmental Compartment | Condition | Reported Half-life | Reference |

|---|---|---|---|

| Surface Water | Photolysis | ~11 days | nih.gov |

| Soil | Aerobic | ~18 days | nih.gov |

| Soil | Anaerobic | Persistent | nih.gov |

| Aquatic Environment | Anaerobic | 41 to 333 days | cdc.gov |

Formation and Environmental Loads of Toxic Transformation Products, particularly Polychlorinated Dibenzo-p-dioxins

One of the most significant environmental risks associated with 4-Cl-TCS is its potential to serve as a precursor for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Through the process of photolysis, exposure to sunlight can transform TCS and its chlorinated derivatives into various PCDDs. nih.gov

The formation pathway involves the intramolecular cyclization of the diphenyl ether structure, facilitated by the loss of a chlorine atom and a hydrogen atom, often promoted by UV radiation. The specific congeners of dioxins formed depend on the chlorination pattern of the precursor molecule. The transformation of 4-Cl-TCS, along with other chlorinated TCS derivatives, can lead to the generation of several dioxin compounds, with 2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) being a notable product. nih.govresearchgate.net Studies have also identified other congeners, such as 1,2,8-TriCDD and 1,2,3,8-TCDD, as transformation products in the environment. nih.gov

These dioxin byproducts are of particular concern because they are known to be persistent, bioaccumulative, and toxic, with some congeners exhibiting carcinogenic and endocrine-disrupting effects. researchgate.net The environmental load of these dioxins is linked to the concentration of TCS and its derivatives in sunlit surface waters. While the efficiency of direct photolysis of TCS to dioxins may be low, the continuous input of these precursors into aquatic systems creates a steady potential for dioxin formation. nih.gov The presence of these toxic transformation products adds a significant layer of risk to the environmental profile of 4-Cl-TCS.

| Precursor | Transformation Process | Major Toxic Products | Reference |

|---|---|---|---|

| Triclosan (TCS) | Chlorination (Wastewater Treatment) | 4-Cl-TCS, 6-Cl-TCS, 4,6-Cl2-TCS | nih.gov |

| TCS and Chlorinated Derivatives (e.g., 4-Cl-TCS) | Photolysis (Sunlight) | 2,8-DCDD, 1,2,8-TriCDD, 1,2,3,8-TCDD, 2,3,7-TriCDD | nih.gov |

| TCS | Photochemical Degradation | 2,4-Dichlorophenol (B122985) | nih.gov |

Methodological Approaches for Assessing the Environmental Impact of 4-Cl-TCS and Related Compounds

A comprehensive assessment of the environmental impact of 4-Cl-TCS and its byproducts requires a multi-faceted approach, integrating analytical chemistry, ecotoxicology, and risk assessment modeling.

Analytical Methods: The first step in any environmental assessment is the ability to accurately detect and quantify the compounds of interest. Various sophisticated analytical techniques are employed for this purpose.

Chromatography-Mass Spectrometry: Methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for identifying and quantifying trace levels of 4-Cl-TCS and its transformation products, including PCDDs, in complex environmental matrices like water, soil, sediment, and biota. scispace.com

Sample Preparation: Effective sample extraction and pre-concentration techniques, such as solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME), are crucial for isolating the target analytes from the sample matrix and achieving the low detection limits required for environmental monitoring. scispace.com

Ecotoxicological Assessment: Ecotoxicity testing is used to determine the potential adverse effects of a chemical on organisms. A tiered approach is often used, starting with single-species laboratory tests and progressing to more complex microcosm or mesocosm studies that simulate a natural ecosystem. researchgate.net

Acute and Chronic Toxicity Tests: Standardized tests on representative aquatic organisms from different trophic levels (e.g., algae, invertebrates like Daphnia magna, and fish) are conducted to determine lethal concentrations (LC50) and effective concentrations (EC50) that cause sublethal effects like impaired growth or reproduction. researchgate.netresearchgate.net For instance, TCS has been shown to be highly toxic to algae, with a 96-hour EC50 of 1.4 µg/L. nih.gov

Biomarkers: Sublethal physiological and behavioral endpoints, such as changes in heartbeat rate, feeding activity, or chlorophyll (B73375) content in plants, can serve as sensitive biomarkers to indicate adverse effects at environmentally relevant concentrations. researchgate.net

Risk Assessment Frameworks: Environmental risk assessment (ERA) frameworks are used to evaluate the likelihood of adverse ecological effects occurring from exposure to a chemical.

Persistence, Bioaccumulation, and Toxicity (PBT) Evaluation: This framework is commonly used to screen and prioritize chemicals of concern. scispace.com Compounds that are persistent, bioaccumulative, and toxic are considered to pose a higher risk to the environment.

Risk Quotient (RQ): A risk quotient is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). A RQ value greater than 1 indicates a potential for environmental risk, triggering the need for more detailed assessment or risk management measures. researchgate.net

Modeling: Environmental fate and transport models, such as the Geography-referenced Regional Exposure Assessment Tool for European Rivers (GREAT-ER), can be used to predict the distribution and concentration of contaminants like 4-Cl-TCS in specific geographical areas, helping to identify hotspots of potential risk. researchgate.net

By integrating these methodological approaches, researchers and regulators can develop a comprehensive understanding of the environmental risks posed by 4-Cl-TCS and its transformation products, informing policies aimed at protecting ecosystem health.

Current Research Gaps and Future Research Directions in 4 Cl Tcs Research

Refined Understanding of 4-Cl-TCS Formation Pathways in Diverse Environmental Matrices

A primary research gap is the incomplete understanding of the specific conditions and mechanisms leading to the formation of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol in the environment. It is understood that triclosan (B1682465) can undergo chlorination in wastewater treatment plants (WWTPs) and natural waters containing chlorine disinfectants or through enzyme-mediated processes. However, the precise reaction kinetics and influencing factors across different environmental compartments remain poorly defined.

Future research must focus on:

Investigating Formation in WWTPs: Detailed studies are needed to quantify the formation rates of 4-Cl-TCS during various wastewater treatment stages, such as chlorination and advanced oxidation processes. The influence of operational parameters like chlorine dosage, contact time, pH, and the presence of organic matter needs systematic evaluation.

Exploring Natural Environmental Systems: Research should extend to natural aquatic and terrestrial systems. This includes examining the potential for 4-Cl-TCS formation in sunlit surface waters, where indirect photoreactions with reactive species might occur, and in soils and sediments where microbial activity could play a role. nih.gov

Identifying Precursors and Reaction Intermediates: A deeper mechanistic understanding requires the identification of specific precursors and reaction intermediates. It has been proposed that triclosan can undergo chlorination to form various chlorinated products, and elucidating these specific pathways is essential. researchgate.net

Comprehensive Elucidation of 4-Cl-TCS Biotransformation Mechanisms and Microbial Involvement

The persistence of this compound in the environment is largely dictated by its susceptibility to biodegradation. While numerous microorganisms have been identified that can degrade the parent compound triclosan, there is a significant lack of information regarding the specific microbial species and enzymatic pathways capable of transforming 4-Cl-TCS. nih.govbohrium.com

Key future research directions include:

Isolation and Characterization of Degrading Microorganisms: A critical step is to isolate and identify specific bacteria and fungi from contaminated environments (e.g., activated sludge, sediments) that can utilize 4-Cl-TCS as a substrate. researchgate.net Studies have shown that various microbial strains, including Pseudomonas, Sphingomonas, and Rhodococcus, can degrade triclosan, but their efficacy on its chlorinated derivatives is unknown. nih.govresearchgate.net

Elucidation of Metabolic Pathways: Once degrading organisms are identified, detailed studies are required to map the metabolic pathways. This involves identifying key enzymes (e.g., oxygenases, dechlorinases) and intermediate metabolites. researchgate.net Understanding whether the transformation process leads to complete mineralization or the formation of other persistent byproducts is crucial for risk assessment.

Impact of Environmental Factors: Research should investigate how environmental conditions such as oxygen availability (aerobic vs. anaerobic), nutrient levels, temperature, and pH affect the rate and extent of 4-Cl-TCS biotransformation. researchgate.netnih.gov

Table 1: Potential Microbial Genera for Biotransformation Research This table is generated based on microbial genera known to degrade the parent compound, triclosan, and other chlorinated aromatic compounds, highlighting potential candidates for future 4-Cl-TCS research.

| Microbial Genus | Known Degradation Capability | Potential Role in 4-Cl-TCS Biotransformation |

| Pseudomonas | Degrades triclosan under aerobic, anoxic, and anaerobic conditions. researchgate.net | Potential for ether bond cleavage and dechlorination of 4-Cl-TCS. |

| Sphingomonas | Co-metabolically degrades triclosan. nih.govresearchgate.net | May possess oxygenases capable of initiating the breakdown of the aromatic rings in 4-Cl-TCS. |

| Rhodococcus | Co-metabolically degrades triclosan. nih.gov | Known for its diverse catabolic capabilities against recalcitrant compounds. |

| Alcaligenes | Reported to degrade triclosan. researchgate.net | Could be involved in the initial steps of 4-Cl-TCS degradation. |

Development of Advanced Monitoring Strategies and Integrated Data Analysis for Environmental Concentrations

Accurate assessment of the environmental occurrence and fate of this compound is hampered by a lack of targeted and sensitive analytical methods for routine monitoring. While methods exist for triclosan, its transformation products are often present at much lower concentrations, posing an analytical challenge. researchgate.net

Future efforts should be directed towards:

Developing High-Sensitivity Analytical Methods: There is a need for robust and validated analytical techniques, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), with low detection limits suitable for complex environmental matrices like wastewater effluent, surface water, and sludge. nih.gov

Implementing Comprehensive Monitoring Programs: Widespread monitoring is necessary to establish a baseline for 4-Cl-TCS concentrations in various environmental compartments globally. researchgate.net This data is essential for understanding its distribution, identifying hotspots of contamination, and assessing potential exposure risks.

Integrated Data Analysis: Future monitoring should be coupled with advanced data analysis techniques. itrcweb.org Geographic Information Systems (GIS) and statistical modeling can help correlate 4-Cl-TCS levels with land use, population density, and WWTP locations to better understand its sources and transport. epa.gov

Development of Predictive Models for the Environmental Fate and Transformation of 4-Cl-TCS

Predictive environmental fate models are invaluable tools for forecasting the behavior of contaminants and assessing their potential risks. mdpi.comresearchgate.net Currently, no specific, validated models exist for this compound. Developing such models is a critical future research direction to overcome the limitations of sparse monitoring data.

The development should focus on:

Determining Key Physicochemical Properties: Foundational to any model is accurate data on the compound's properties, such as water solubility, vapor pressure, and partition coefficients (e.g., K_ow, K_oc). These parameters govern its distribution between water, soil, air, and biota.

Creating and Calibrating Fate Models: Models like the Estimation Programs Interface (EPI) Suite™ or multimedia compartmental models should be adapted or specifically developed for 4-Cl-TCS. epa.gov These models need to integrate data on its formation rates, degradation kinetics (both biotic and abiotic), and transport characteristics. epa.gov

Model Validation: It is imperative that any developed model is rigorously validated using data from laboratory experiments and field monitoring programs. This ensures the model's predictions are reliable for use in risk assessment and regulatory decision-making. researchgate.net

Q & A

Q. What are the key physicochemical properties of 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol relevant to experimental design?

The compound is a chlorinated phenolic ether with a molecular formula of C₁₂H₅Cl₄O₂ and a molecular weight of 289.54 g/mol. It exists as a crystalline solid with a melting point of 54–57.3°C and low water solubility (<1 mg/L at 20°C). Its octanol-water partition coefficient (log Kow ≈ 4.8) indicates high hydrophobicity, necessitating organic solvents (e.g., acetone, ethanol) for dissolution in laboratory settings. Structural stability under acidic conditions is limited due to the phenol moiety, while alkaline conditions promote ionization, altering reactivity .

Q. What analytical methods are recommended for detecting and quantifying this compound in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is widely used, employing a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) and selective ion monitoring (SIM) for m/z 287.95 (molecular ion) and 160.0 (base peak for chlorophenol fragments). High-resolution mass spectrometry (HRMS) confirms molecular identity with a mass accuracy of ±0.001 Da. For aqueous samples, solid-phase extraction (SPE) using C18 cartridges at pH 2–3 achieves >90% recovery .

Advanced Research Questions

Q. How does the reaction of this compound with free chlorine proceed, and what factors influence its kinetics?

The compound undergoes electrophilic substitution and ether cleavage when exposed to free chlorine (HOCl/OCl⁻). Reaction kinetics follow second-order behavior (first-order in both chlorine and compound), with a rate constant (kArO⁻) of 5.40 × 10³ M⁻¹s⁻¹ at pH 7. The phenolate ion (deprotonated form) reacts preferentially with HOCl, making pH a critical variable. At pH > 9, the rate decreases due to OCl⁻ dominance. Key products include 2,4-dichlorophenol (via ether cleavage) and trichlorinated derivatives (e.g., 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol) .

Q. What transformation pathways occur during manganese oxide (MnO₂)-mediated oxidation of this compound?

MnO₂ oxidizes the phenolic moiety via single-electron transfer, generating phenoxyl radicals that undergo coupling or further oxidation. Major products include dimerized chlorophenoxyphenols (e.g., 3-chloro-2-(2,3-dichlorophenoxy)-6-(2,4-dichlorophenoxy)phenol) and p-quinone derivatives. A minor pathway involves ether cleavage to 2,4-dichlorophenol. Reaction rates increase with MnO₂ surface area and decrease in the presence of dissolved Mn²⁺ or natural organic matter due to competitive adsorption .

Q. How can researchers evaluate the ecotoxicological impacts of this compound and its degradation by-products?

In vitro assays using human cell lines (e.g., HepG2 hepatocytes) assess cytotoxicity via MTT reduction assays. For endocrine disruption, yeast estrogen screen (YES) assays quantify estrogen receptor binding. Environmental toxicity is evaluated using Daphnia magna 48-hour LC₅₀ tests and algal growth inhibition (e.g., Pseudokirchneriella subcapitata). Transformation products like 2,4-dichlorophenol exhibit higher acute toxicity (e.g., Daphnia LC₅₀ = 0.8 mg/L) compared to the parent compound (LC₅₀ = 1.2 mg/L) .

Q. What experimental strategies resolve contradictions in reported degradation rate constants for this compound?

Discrepancies often arise from variations in oxidant concentration, pH, or matrix effects. To standardize

- Use buffered solutions (e.g., 10 mM phosphate) to control pH.

- Pre-equilibrate reaction systems to minimize dissolved oxygen interference.

- Apply Hammett linear free-energy relationships (LFERs) to correlate substituent effects with reactivity. For example, the LFER log kArO⁻ = −10.7σ⁺ + 4.43 predicts rate constants for chlorinated derivatives .

Q. How does Fe(VI) oxidation alter the environmental fate and toxicity of this compound?

Ferrate (FeO₄²⁻) oxidizes the compound via C–O bond cleavage, yielding 2-chloro-5-(2,4-dichlorophenoxy)-[1,4]benzoquinone and 2,4-dichlorophenol. Toxicity assays show Fe(VI)-treated products lose antibacterial activity due to phenol ring disruption. For instance, algal growth inhibition tests confirm a 90% reduction in toxicity post-oxidation. Fe(VI) doses >5 mg/L achieve >95% degradation within 10 minutes at pH 7–9 .

Methodological Notes

- Kinetic Studies : Use stopped-flow spectrophotometry for rapid reactions (<1 s) or HPLC-UV for slower processes.

- Product Identification : Combine GC-MS with derivatization (e.g., silylation) for polar intermediates.

- Quality Control : Spike deuterated analogs (e.g., d₄-2,4-dichlorophenol) as internal standards to correct matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.